4-Bromo-5-chloropyridine-2-carboxylic acid

Catalog No.
S6448298
CAS No.
1256822-21-5
M.F
C6H3BrClNO2
M. Wt
236.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-chloropyridine-2-carboxylic acid

CAS Number

1256822-21-5

Product Name

4-Bromo-5-chloropyridine-2-carboxylic acid

IUPAC Name

4-bromo-5-chloropyridine-2-carboxylic acid

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)

InChI Key

GBIALOPPJTYRIY-UHFFFAOYSA-N

SMILES

Array

4-bromo-5-chloropyridine-2-carboxylic acid is an organohalogen compound classified under pyridinecarboxylic acids. Its molecular formula is C6H3BrClNO2C_6H_3BrClNO_2, with a molecular weight of approximately 236.45 g/mol . The compound features a pyridine ring substituted with bromine and chlorine atoms at the 4 and 5 positions, respectively, and a carboxylic acid group at the 2 position. While its natural occurrence is not documented, it is synthesized for various applications in chemical research and industry.

  • Proton donation: The acidic nature allows for proton donation, potentially influencing pH-dependent reactions.
  • Formation of salts and complexes: Can interact with metal ions or other molecules to form salts or complexes.

Due to the presence of halogen atoms, 4-bromo-5-chloropyridine-2-carboxylic acid is likely:

  • Irritant: May cause skin and eye irritation upon contact.
  • Toxic: Ingestion or inhalation could lead to adverse health effects.
  • Environmentally hazardous: Improper disposal can harm aquatic life and the environment.

  • Decomposition: Upon heating, this compound can undergo thermal decomposition, potentially releasing halogenated gases and carbon dioxide.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The halogen atoms can participate in nucleophilic substitution reactions, making it useful for further synthetic modifications.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

Several methods exist for synthesizing 4-bromo-5-chloropyridine-2-carboxylic acid:

  • Halogenation of Pyridine Derivatives: Starting from pyridine derivatives, bromination and chlorination can be performed using halogenating agents under controlled conditions.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can introduce the carboxylic acid group into the pyridine ring.
  • Multi-step Synthetic Routes: Combining various chemical transformations such as nitration followed by reduction and halogenation can yield the desired compound.

4-bromo-5-chloropyridine-2-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Potential use in developing agrochemicals for pest control due to its antimicrobial properties.
  • Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

Interaction studies involving 4-bromo-5-chloropyridine-2-carboxylic acid focus on its reactivity with different biological molecules and synthetic pathways. Understanding these interactions is crucial for developing new drugs or materials based on this compound.

Key areas of interest include:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal insights into its potential therapeutic effects.
  • Reactivity with Nucleophiles: Assessing how it reacts with various nucleophiles aids in understanding its synthetic utility.

Several compounds share structural similarities with 4-bromo-5-chloropyridine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-Chloroisonicotinic AcidC6H4ClNLacks bromine; used in pharmaceuticals
5-Bromo-4-chloropicolinic AcidC6H4BrClNSimilar halogen substitutions; different position of carboxyl group
3-Bromo-4-chloro-pyridine-2-carboxylic AcidC6H3BrClNO2Different substitution pattern; potential herbicidal activity

The primary uniqueness of 4-bromo-5-chloropyridine-2-carboxylic acid lies in its specific halogen substitutions at positions 4 and 5 on the pyridine ring combined with a carboxylic acid functionality at position 2, which may impart distinct reactivity and biological properties compared to its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.90357 Da

Monoisotopic Mass

234.90357 Da

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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